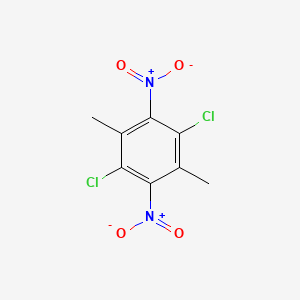
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of benzene, characterized by the presence of two chlorine atoms, two methyl groups, and two nitro groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- typically involves multiple steps, starting from benzene. The process includes:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of hydrogen atoms with chlorine atoms using chlorine gas in the presence of a catalyst like iron(III) chloride.
Methylation: Introduction of methyl groups through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methyl groups influence the compound’s reactivity and its ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,4-dichloro-2,5-dimethyl-.
- Benzene, 1,4-dichloro-2,5-dimethyl-3,6-diamino-.
- Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dihydroxy-.
Uniqueness
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- is unique due to the presence of both electron-withdrawing nitro groups and electron-donating methyl groups, which significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
40115-57-9 |
|---|---|
Formule moléculaire |
C8H6Cl2N2O4 |
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
1,4-dichloro-2,5-dimethyl-3,6-dinitrobenzene |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-3-5(9)8(12(15)16)4(2)6(10)7(3)11(13)14/h1-2H3 |
Clé InChI |
HYRAGOBKBZGFKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])C)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















